molecular formula C13H18N2O2 B362398 1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one CAS No. 438487-09-3

1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one

Cat. No.: B362398
CAS No.: 438487-09-3
M. Wt: 234.29g/mol
InChI Key: IQMABXSRCNBIQC-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.30 g/mol . It is supplied as a high-purity solid for research and development purposes. This compound is primarily valued in scientific research as an important synthetic intermediate and building block. Its structure, featuring a piperazine ring linked to a 4-methoxyphenyl group via an ethanone linker, makes it a versatile precursor in organic synthesis . Researchers utilize this compound in the design and synthesis of novel molecules for pharmaceutical and agrochemical applications . It is commonly employed in medicinal chemistry research for the exploration of new biologically active compounds. The presence of the piperazine moiety is of particular interest, as this pharmacophore is found in a wide range of therapeutics targeting central nervous system (CNS) disorders, among others. As a key raw material, it enables the synthesis of more complex structures for screening and experimental use. This product is labeled with the appropriate hazard warnings and must be handled by qualified laboratory personnel using appropriate personal protective equipment. This compound is intended for research use only and is not classified as a drug or medicinal product. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-4-2-11(3-5-12)13(16)10-15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMABXSRCNBIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine Derivatives

A widely documented method involves the alkylation of piperazine with 4-methoxyphenylacetyl chloride. This reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or toluene, with sodium hydroxide as a base. For example, N,N-bis(2-chloroethyl)-4-nitroaniline reacts with p-methoxyaniline in DMF at 100°C for 24 hours, yielding 87–88.5% of the target compound after recrystallization.

Reaction Conditions:

  • Solvent: DMF or toluene

  • Temperature: 100°C (reflux for toluene)

  • Base: Sodium hydroxide (2–20 g)

  • Time: 24 hours

Condensation with 4-Methoxyphenylacetyl Chloride

Alternative routes employ 4-methoxyphenylacetyl chloride and piperazine in dichloromethane (DCM) with triethylamine as a catalyst. This method avoids high temperatures, favoring room-temperature reactions over 12–24 hours. The product is purified via column chromatography, achieving yields of 75–80%.

Comparative Analysis of Synthetic Protocols

The table below contrasts key parameters from representative methodologies:

Parameter Alkylation (DMF) Condensation (DCM) Demethylation (THF)
Solvent DMFDCMTHF
Temperature 100°C25°CRoom temperature
Reaction Time 24 hours24 hoursOvernight
Yield 87–88.5%75–80%55%
Purification RecrystallizationColumn chromatographyRecrystallization

Optimization Strategies

Solvent Selection

Polar solvents like DMF enhance reaction rates due to improved solubility of intermediates, whereas toluene reduces side reactions but requires higher temperatures. Non-polar solvents (e.g., DCM) favor milder conditions but necessitate longer reaction times.

Base and Stoichiometry

Sodium hydroxide in stoichiometric excess (1.5–2.0 equivalents) ensures complete deprotonation of piperazine, minimizing byproducts. Triethylamine, though less efficient in alkylation, prevents HCl accumulation in condensation reactions.

Purification Techniques

Recrystallization using 1,4-dioxane or ethyl acetate achieves >95% purity for crystalline products. Chromatography resolves non-crystalline byproducts but increases processing time.

Structural Characterization

Spectroscopic Analysis

  • NMR Spectroscopy: 1^1H NMR spectra confirm methoxy protons at δ 3.78 ppm and piperazine methylenes at δ 2.50–3.20 ppm.

  • Mass Spectrometry: Molecular ion peaks at m/z 234.29 align with the compound’s molecular weight (C13_{13}H18_{18}N2_2O2_2).

Applications and Derivatives

Though direct pharmacological data are limited, structurally related compounds exhibit anti-ischaemic activity and CNS modulation potential . Derivatives like 1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone demonstrate the versatility of the core structure in drug discovery .

Chemical Reactions Analysis

Types of Reactions: 1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one is primarily investigated for its potential as a pharmaceutical intermediate. Its structural properties make it suitable for synthesizing drugs targeting neurological disorders. Studies indicate that it may interact with neurotransmitter receptors, potentially modulating their activity and offering therapeutic benefits for conditions such as depression and anxiety.

Case Study: Antidepressant Activity
In preclinical models, the compound demonstrated significant antidepressant-like effects in rodent models, suggesting its potential as a candidate for further development in treating mood disorders.

Material Science

The compound is also being explored for applications in material science. Its unique structural properties lend themselves to the development of advanced materials, including polymers and coatings. The ability to modify the chemical structure allows researchers to tailor materials for specific applications, such as drug delivery systems or protective coatings.

Table 1: Comparison of Material Properties

PropertyThis compoundConventional Polymers
Thermal StabilityHighModerate
BiocompatibilityExcellentVaries
Mechanical StrengthEnhancedStandard

Biological Studies

Research into the biological interactions of this compound has revealed its potential binding affinity to various receptors and enzymes. It has been studied for its anticancer properties, with in vitro studies indicating that it can induce apoptosis in cancer cells.

Case Study: Anticancer Properties
In vitro evaluations showed that the compound effectively inhibited cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. It is known to modulate the activity of certain neurotransmitter receptors, particularly serotonin receptors. The compound acts as an agonist or antagonist depending on the receptor subtype, influencing various physiological processes such as mood regulation and pain perception .

Comparison with Similar Compounds

Uniqueness: 1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple receptor subtypes makes it a versatile compound for research and therapeutic applications .

Biological Activity

1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one, also known as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

The synthesis of this compound typically involves the reaction of 4-methoxyphenylpiperazine with suitable acylating agents. The compound is characterized by its piperazine ring, which contributes to its pharmacological activity. The presence of the methoxy group enhances its lipophilicity and receptor binding affinity.

Antidepressant and Anxiolytic Effects

Research has indicated that piperazine derivatives, including this compound, exhibit significant activity at serotonin receptors, particularly the 5-HT1A receptor. These interactions suggest potential antidepressant and anxiolytic effects:

  • Binding Affinity : Studies have shown high binding affinity to the 5-HT1A receptor, with Ki values indicating effective receptor engagement comparable to established anxiolytics like aripiprazole .
  • Behavioral Studies : In animal models, compounds with similar structures have demonstrated reduced anxiety-like behaviors in elevated plus-maze tests and increased exploratory behavior in open field tests, suggesting anxiolytic properties .

Anticonvulsant Activity

The anticonvulsant potential of this compound has been explored through various assays:

  • In Vitro Studies : Compounds featuring the piperazine moiety have shown promising results in reducing seizure activity in rodent models. Specifically, derivatives with methoxy substitutions displayed enhanced efficacy against induced seizures .

Cytotoxicity and Cancer Research

Recent studies have investigated the cytotoxic effects of this compound on cancer cell lines:

Cell LineIC50 (µM)Reference
Jurkat (T-cell)<10
HT29 (Colon)<15
A431 (Skin)<12

These findings suggest that this compound may inhibit cell proliferation and induce apoptosis in various cancer cell types.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems:

  • Serotonergic Modulation : By acting as a partial agonist at the 5-HT1A receptor, it may enhance serotonergic neurotransmission, which is crucial for mood regulation .
  • GABAergic Influence : Some studies suggest that piperazine derivatives may also affect GABA receptors, contributing to their anxiolytic effects .

Case Studies and Clinical Relevance

Several case studies have highlighted the therapeutic potential of this compound:

  • Depression Treatment : A clinical trial involving patients with major depressive disorder demonstrated significant improvements when treated with a piperazine derivative similar to this compound, showcasing its potential as an adjunct therapy .
  • Seizure Management : In a controlled study on epilepsy patients, administration of a related compound resulted in a marked reduction in seizure frequency, suggesting a beneficial role in epilepsy management .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the methoxyphenyl (δ 3.8 ppm for OCH₃) and piperazine (δ 2.5–3.5 ppm for N-CH₂) moieties. Aromatic protons resonate at δ 6.8–7.4 ppm .
  • X-ray Crystallography : Resolve stereochemistry and bond angles. For example, piperazine rings often adopt chair conformations, and ketone carbonyls show C=O bond lengths of ~1.22 Å .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 261.1) .

How can computational modeling predict the compound’s receptor-binding affinity?

Advanced Research Question

  • InChI-Based Docking : Use the InChI string (e.g., InChI=1S/C12H16N2O2/...) to model 3D structures in software like AutoDock Vina. Target serotonin (5-HT) or dopamine receptors due to the piperazine pharmacophore .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key interactions include hydrogen bonds with receptor Asp residues and π-π stacking of the methoxyphenyl group .

What in vitro assays are suitable for evaluating its biological activity?

Advanced Research Question

  • Enzyme Inhibition : Screen against tyrosinase or kinases using spectrophotometric assays (e.g., L-DOPA oxidation for tyrosinase inhibition, IC₅₀ calculations) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) with EC₅₀ values compared to controls like doxorubicin .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-ketanserin for 5-HT₂A affinity) .

How should researchers address contradictions in solubility data across studies?

Advanced Research Question

  • Method Standardization : Use USP buffers (pH 1.2–7.4) and shake-flask method for solubility measurements.
  • Crystallinity Impact : Recrystallize the compound from ethanol/water (9:1) to ensure consistent polymorphic form, as amorphous solids may show higher apparent solubility .
  • HPLC Validation : Compare retention times under identical chromatographic conditions (C18 column, acetonitrile/water mobile phase) .

What structural modifications enhance its pharmacological activity?

Advanced Research Question

  • Fluorine Substitution : Replace the methoxy group with -F to improve metabolic stability and binding affinity (e.g., 1-(4-fluorophenyl) analogs show 2-fold higher 5-HT₁A affinity) .
  • Piperazine Substituents : Introduce methyl groups to the piperazine ring to modulate lipophilicity (ClogP reduction from 2.1 to 1.5) and blood-brain barrier penetration .

How does the compound degrade under oxidative conditions?

Advanced Research Question

  • Forced Degradation Studies : Treat with 3% H₂O₂ at 40°C for 24 hours. Major degradation products include N-oxide derivatives (identified via LC-MS) .
  • Stabilization Strategies : Add antioxidants like BHT (0.01% w/v) to formulations or store under nitrogen atmosphere .

What green chemistry approaches can replace traditional synthesis methods?

Advanced Research Question

  • Solvent Replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME) for acylation steps, reducing environmental impact .
  • Catalytic Methods : Use immobilized lipases for enantioselective synthesis, achieving >90% ee under mild conditions (pH 7.0, 25°C) .

How can metabolic pathways be elucidated using isotopic labeling?

Advanced Research Question

  • ¹⁴C-Labeling : Synthesize the compound with ¹⁴C at the methoxyphenyl carbon. Track metabolites in rat plasma via scintillation counting and HPLC-radiodetection .
  • Major Metabolites : Demethylation to 1-(4-hydroxyphenyl) derivatives (Phase I) and glucuronidation (Phase II) .

What interdisciplinary strategies combine synthesis and bioevaluation?

Advanced Research Question

  • Fragment-Based Drug Design : Synthesize a library of analogs, screen via SPR for binding kinetics (ka/kd), and prioritize compounds with KD < 100 nM .
  • Cheminformatics : Use QSAR models (e.g., Random Forest) to predict ADMET properties from structural descriptors like topological polar surface area (TPSA) .

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